molecular formula C13H18N2O2 B5982608 N'-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide

N'-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide

Cat. No.: B5982608
M. Wt: 234.29 g/mol
InChI Key: IGKPYOSBNZBMQM-GXDHUFHOSA-N
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Description

N’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide is a compound belonging to the class of hydrazones, which are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide typically involves the condensation reaction between hexanehydrazide and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction can be represented as follows:

Hexanehydrazide+4-HydroxybenzaldehydeN’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide\text{Hexanehydrazide} + \text{4-Hydroxybenzaldehyde} \rightarrow \text{N'-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide} Hexanehydrazide+4-Hydroxybenzaldehyde→N’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Corresponding oxides or quinones.

    Reduction: Hydrazine derivatives.

    Substitution: Ethers or esters depending on the substituent used.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxyphenyl)methylidene]hexanehydrazide is unique due to its specific structural features, such as the presence of a hydroxyl group on the phenyl ring and the hexanehydrazide moiety

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]hexanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-3-4-5-13(17)15-14-10-11-6-8-12(16)9-7-11/h6-10,16H,2-5H2,1H3,(H,15,17)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKPYOSBNZBMQM-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NN=CC1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N/N=C/C1=CC=C(C=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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